molecular formula C20H22N2O2 B4033622 (3E)-N-{3-[(2-phenylacetyl)amino]phenyl}hex-3-enamide

(3E)-N-{3-[(2-phenylacetyl)amino]phenyl}hex-3-enamide

Cat. No.: B4033622
M. Wt: 322.4 g/mol
InChI Key: GQLHTOMAJQENBG-HWKANZROSA-N
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Description

(3E)-N-{3-[(2-phenylacetyl)amino]phenyl}hex-3-enamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neighboring Group Participation and Fragmentation Patterns

  • The study by Bigler and Hesse (1995) illustrates the importance of neighboring group participation in determining the fragmentation patterns of compounds similar to "(3E)-N-{3-[(2-phenylacetyl)amino]phenyl}hex-3-enamide" during electrospray ionization tandem mass spectrometry. Such insights are crucial for understanding the mass spectrometric behavior of complex organic molecules (Bigler & Hesse, 1995).

Chemoselective Thionation-Cyclization

  • Kumar, Parameshwarappa, and Ila (2013) report on the chemoselective thionation-cyclization of functionalized enamides to synthesize trisubstituted thiazoles. This methodology, involving compounds structurally related to "this compound," enables the efficient introduction of diverse functional groups, showcasing the compound's versatility in organic synthesis (Kumar et al., 2013).

Enaminoketone Chemistry

  • Jirkovsky's work (1974) on N-substituted enaminoketones, including studies on their reactivity and potential for forming various salts, underlines the significance of enaminoketone structures (similar to the one ) in synthetic chemistry. This research opens avenues for novel reactions and the synthesis of complex molecules (Jirkovsky, 1974).

Polyamide and Polyimide Materials

  • Yang and Lin (1995) and (1994) explore the synthesis and properties of aromatic polyamides and polyimides based on compounds that share functional similarities with "this compound." Their work highlights the application of these compounds in creating materials with exceptional thermal stability and solubility characteristics, relevant for high-performance polymers (Yang & Lin, 1995), (Yang & Lin, 1994).

Asymmetric Synthesis and Polymerization

  • The controlled radical polymerization of acrylamide containing l-phenylalanine moiety by Mori, Sutoh, and Endo (2005) represents an application of functionalized acrylamides (closely related to the target compound) in synthesizing polymers with specific amino acid moieties. This technique is crucial for the development of polymers with predetermined molecular weights and polydispersity, offering potential applications in biotechnology and materials science (Mori et al., 2005).

Properties

IUPAC Name

(E)-N-[3-[(2-phenylacetyl)amino]phenyl]hex-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-3-5-13-19(23)21-17-11-8-12-18(15-17)22-20(24)14-16-9-6-4-7-10-16/h3-12,15H,2,13-14H2,1H3,(H,21,23)(H,22,24)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLHTOMAJQENBG-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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